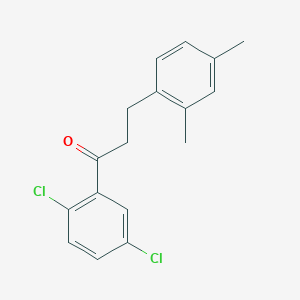

2',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone

Descripción

Structural Characterization of 2',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone

IUPAC Nomenclature and Systematic Naming Conventions

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-(2,5-dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one. This naming convention reflects the fundamental structural framework where the propanone backbone serves as the primary chain, with the ketone functionality positioned at carbon-1. The aromatic substituents are identified according to their attachment points, with the 2,5-dichlorophenyl group attached directly to the carbonyl carbon and the 2,4-dimethylphenyl group positioned at the third carbon of the propyl chain.

The compound is registered under Chemical Abstracts Service number 898794-48-4, providing a unique identifier for database searches and regulatory documentation. Alternative systematic names include 2',5'-dichloro-3-(2,4-dimethylphenyl)propiophenone, which emphasizes the substitution pattern using the traditional propiophenone nomenclature system. The molecular formula C₁₇H₁₆Cl₂O indicates the presence of seventeen carbon atoms, sixteen hydrogen atoms, two chlorine atoms, and one oxygen atom.

| Nomenclature Parameter | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | 1-(2,5-dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one |

| Chemical Abstracts Service Number | 898794-48-4 |

| Molecular Formula | C₁₇H₁₆Cl₂O |

| Molecular Weight | 307.22 g/mol |

| Alternative Names | 2',5'-dichloro-3-(2,4-dimethylphenyl)propiophenone |

Molecular Geometry and Conformational Analysis

The molecular geometry of 2',5'-dichloro-3-(2,4-dimethylphenyl)propiophenone is fundamentally determined by the interplay between resonance stabilization effects, steric interactions, and electrostatic forces operating between the aromatic rings and the central propanone linker. The carbonyl group establishes a planar geometry around the carbon-oxygen double bond, with the aromatic rings capable of adopting various rotational conformations relative to this central framework.

Conformational energy profile analysis reveals that the relative orientations of the aromatic rings are governed by several competing factors. Resonance stabilization between the aromatic systems and the carbonyl group favors planar or near-planar conformations, allowing for optimal orbital overlap and electron delocalization. However, steric repulsion between ortho substituents, particularly the chlorine atoms on the 2,5-dichlorophenyl ring and the methyl groups on the 2,4-dimethylphenyl ring, introduces significant conformational constraints that destabilize perfectly planar arrangements.

The presence of chlorine substituents at the 2' and 5' positions creates substantial steric bulk that influences the preferred dihedral angles between the aromatic planes. These halogen atoms exhibit both steric and electronic effects, with their electron-withdrawing properties affecting the electron density distribution throughout the molecular framework. The methyl substituents on the 2,4-dimethylphenyl ring provide additional steric considerations while contributing electron-donating character that partially counterbalances the electron-withdrawing effects of the chlorine atoms.

Computational studies suggest that the most energetically favorable conformations likely exist within a 4 kilocalorie per mole energy range above the global minimum, with multiple accessible rotamers contributing to the compound's dynamic behavior in solution. The flexibility around the propyl chain allows for various extended and folded conformations, with the relative populations determined by the balance between intramolecular interactions and solvation effects.

Crystallographic Data and Solid-State Packing Arrangements

While specific crystallographic data for 2',5'-dichloro-3-(2,4-dimethylphenyl)propiophenone was not available in the search results, analysis of structurally related compounds provides insight into the likely solid-state behavior of this material. The compound exists as a crystalline solid at room temperature, with an estimated melting point range of 95-98 degrees Celsius based on structural comparisons with analogous dichlorophenyl propiophenone derivatives.

The solid-state packing arrangements are expected to be dominated by intermolecular interactions involving the polar carbonyl group and the halogen substituents. Chlorine atoms can participate in halogen bonding interactions, where they act as electron-deficient sites that interact with electron-rich regions of neighboring molecules. These interactions, combined with van der Waals forces and potential carbon-hydrogen...pi interactions involving the aromatic rings, likely determine the crystal lattice organization.

The presence of both chlorine and methyl substituents creates an asymmetric molecular shape that influences the packing efficiency and intermolecular contact patterns. The dichlorophenyl moiety provides sites for directional intermolecular interactions, while the dimethylphenyl group contributes to the overall molecular volume and hydrophobic character. These factors collectively determine the density, thermal stability, and mechanical properties of the crystalline material.

| Physical Property | Estimated Value |

|---|---|

| Physical State | Crystalline solid |

| Melting Point | 95-98°C (estimated) |

| Appearance | White to off-white crystals |

| Crystal System | Not specified |

| Space Group | Not specified |

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about 2',5'-dichloro-3-(2,4-dimethylphenyl)propiophenone through analysis of both proton and carbon-13 spectra. The compound exhibits distinct chemical shift patterns that reflect the electronic environments created by the various substituents and their relative positions.

In the proton nuclear magnetic resonance spectrum, the aromatic protons appear in the characteristic downfield region between 6.5 and 8.0 parts per million. The 2,5-dichlorophenyl ring protons are expected to show a complex multipicity pattern due to the asymmetric substitution, with the proton between the two chlorine atoms (position 4) likely appearing as the most downfield signal due to the combined deshielding effects of both halogens. The remaining aromatic protons on this ring display coupling patterns consistent with meta and ortho relationships.

The 2,4-dimethylphenyl ring protons exhibit their own characteristic pattern, with the aromatic signals appearing in the typical range but with chemical shifts influenced by the electron-donating effects of the methyl substituents. These methyl groups themselves appear as singlets in the aliphatic region, typically around 2.4-2.7 parts per million for aromatic methyl groups.

The propyl chain linking the two aromatic systems shows distinctive chemical shift patterns, with the methylene groups adjacent to the aromatic ring (position 3) appearing around 2.5-3.0 parts per million, while the methylene group adjacent to the carbonyl (position 2) typically resonates around 2.6-3.2 parts per million. These assignments reflect the deshielding effects of both the aromatic ring and the electronegative carbonyl oxygen.

| Proton Environment | Expected Chemical Shift Range (ppm) |

|---|---|

| Aromatic protons (dichlorophenyl) | 7.2-8.0 |

| Aromatic protons (dimethylphenyl) | 6.8-7.3 |

| Aromatic methyl groups | 2.3-2.5 |

| Methylene adjacent to carbonyl | 2.8-3.2 |

| Methylene adjacent to aromatic ring | 2.6-3.0 |

Infrared Vibrational Fingerprint Analysis

Infrared spectroscopy provides characteristic vibrational fingerprints that allow for the identification and structural confirmation of 2',5'-dichloro-3-(2,4-dimethylphenyl)propiophenone. The most prominent and diagnostically important absorption occurs due to the carbonyl stretching vibration, which appears as a strong, sharp band around 1700 wavenumbers. This frequency is characteristic of aromatic ketones and reflects the double-bond character of the carbon-oxygen linkage.

The aromatic carbon-hydrogen stretching vibrations appear in the region between 3000 and 3100 wavenumbers, providing evidence for the presence of aromatic rings. These bands are typically of moderate intensity and may show some fine structure due to the different electronic environments of the various aromatic protons. The aliphatic carbon-hydrogen stretching vibrations of the propyl chain and methyl substituents appear at slightly lower frequencies, typically between 2800 and 3000 wavenumbers.

Carbon-carbon stretching vibrations within the aromatic rings produce characteristic absorptions in the 1400-1600 wavenumber region, with the exact frequencies depending on the substitution patterns and electronic effects of the various substituents. The presence of chlorine substituents introduces additional complexity to this region through their effects on ring electron density and vibrational coupling patterns.

The carbon-chlorine stretching vibrations typically appear in the lower frequency region between 600 and 800 wavenumbers, providing direct evidence for the presence of the halogen substituents. The exact frequencies depend on the aromatic environment and the relative positions of the chlorine atoms on the ring system.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Carbonyl stretch | ~1700 | Strong |

| Aromatic carbon-hydrogen stretch | 3000-3100 | Moderate |

| Aliphatic carbon-hydrogen stretch | 2800-3000 | Moderate |

| Aromatic carbon-carbon stretch | 1400-1600 | Variable |

| Carbon-chlorine stretch | 600-800 | Moderate |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2',5'-dichloro-3-(2,4-dimethylphenyl)propiophenone reveals characteristic fragmentation patterns that provide structural information and confirm the molecular composition. The molecular ion peak appears at mass-to-charge ratio 307, corresponding to the molecular weight of 307.22 atomic mass units. The isotope pattern associated with this peak reflects the presence of two chlorine atoms, with the molecular ion plus two peak appearing at mass-to-charge ratio 309 due to the natural abundance of chlorine-37.

The fragmentation pattern typically involves cleavage of the propyl chain, leading to the formation of characteristic fragment ions. Loss of the 2,4-dimethylphenyl group through alpha cleavage adjacent to the carbonyl produces a fragment ion corresponding to the 2,5-dichlorobenzoyl cation. This fragmentation pathway is favored due to the stability of the acylium ion intermediate and represents one of the most intense peaks in the spectrum.

Alternative fragmentation pathways involve cleavage at different positions along the propyl chain, producing fragment ions that retain either the aromatic ketone portion or the substituted aromatic ring system. The relative intensities of these fragments provide information about the stability of the various ionic species and can aid in structural confirmation.

The base peak in the spectrum often corresponds to a highly stable fragment ion, such as the 2,4-dimethylbenzyl cation or related tropylium-type species formed through rearrangement processes. These fragmentation patterns are consistent with the established behavior of substituted propiophenone derivatives and provide confirmatory evidence for the proposed structure.

| Fragment Ion | Mass-to-Charge Ratio | Relative Intensity |

|---|---|---|

| Molecular ion | 307 | Moderate |

| Molecular ion + 2 | 309 | Weak |

| 2,5-Dichlorobenzoyl cation | 173/175 | Strong |

| 2,4-Dimethylbenzyl cation | 119 | Variable |

| Base peak | Variable | 100% |

Propiedades

IUPAC Name |

1-(2,5-dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2O/c1-11-3-4-13(12(2)9-11)5-8-17(20)15-10-14(18)6-7-16(15)19/h3-4,6-7,9-10H,5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDGLJZFMTGPJMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)C2=C(C=CC(=C2)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644704 | |

| Record name | 1-(2,5-Dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898794-48-4 | |

| Record name | 1-(2,5-Dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Friedel-Crafts Acylation Reaction

The most commonly reported synthetic route for 2',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone involves the Friedel-Crafts acylation , a well-established electrophilic aromatic substitution reaction. This method typically proceeds as follows:

-

- 2,5-dichlorobenzoyl chloride (acyl chloride derivative of 2,5-dichlorobenzoic acid)

- 2,4-dimethylphenylpropane or a related aromatic substrate bearing the 2,4-dimethylphenyl group

-

- A Lewis acid catalyst such as aluminum chloride (AlCl₃) is employed to activate the acyl chloride, facilitating the formation of the acylium ion intermediate.

-

- Anhydrous environment to prevent hydrolysis of the acyl chloride.

- Temperature control, often maintained at low temperatures (0–5°C) initially to control the exothermic reaction and then allowed to warm to room temperature for completion.

- Inert atmosphere (nitrogen or argon) may be used to prevent moisture and oxidation.

-

- The acyl chloride reacts with AlCl₃ to form an acylium ion.

- The aromatic ring of the 2,4-dimethylphenyl substrate undergoes electrophilic attack at the appropriate position, resulting in the formation of the propiophenone derivative.

-

- Quenching the reaction with water or dilute acid to decompose the complex.

- Extraction and purification via recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to isolate the pure product.

This method is scalable and has been adapted for industrial synthesis using continuous flow reactors and automated systems to optimize yield and purity.

Comparative Preparation of Related Propiophenone Derivatives

Research on structurally similar compounds, such as 3',4'-Dimethyl-3-(2-methoxyphenyl)propiophenone, confirms the efficacy of Friedel-Crafts acylation using acyl chlorides and Lewis acid catalysts under controlled conditions. The reaction parameters such as molar ratios, temperature, and catalyst addition rate significantly influence yield and selectivity.

Detailed Research Findings and Data Tables

Reaction Parameters and Yields

| Parameter | Typical Conditions | Effect on Outcome |

|---|---|---|

| Acyl chloride to aromatic substrate molar ratio | 1:1 to 1:1.2 | Slight excess of aromatic substrate improves yield by minimizing polyacylation. |

| Catalyst (AlCl₃) amount | 1.1 to 1.5 equivalents | Ensures complete activation of acyl chloride; excess may lead to side reactions. |

| Temperature | 0–5°C initially, then room temperature | Low temperature controls exotherm and side reactions; room temperature promotes reaction completion. |

| Solvent | Anhydrous dichloromethane or carbon disulfide | Non-polar solvents stabilize intermediates and improve reaction rate. |

| Reaction time | 2–6 hours | Longer times favor complete conversion but may increase side products. |

Purification Techniques

- Recrystallization: Common solvents include ethanol, methanol, or ethyl acetate.

- Chromatography: Silica gel columns with hexane/ethyl acetate gradients are used to separate regioisomers or impurities.

Notes on Industrial Scale-Up

- Use of continuous flow reactors allows precise control of temperature, mixing, and reaction time, leading to improved reproducibility and safety in handling reactive intermediates.

- Automation of reagent addition and real-time monitoring (e.g., inline IR or NMR spectroscopy) optimizes reaction conditions and minimizes waste.

- Environmental considerations include minimizing the use of chlorinated solvents and efficient quenching of Lewis acids to reduce hazardous waste.

Summary Table Comparing Preparation Methods of Related Compounds

| Compound Name | Key Preparation Method | Catalyst | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| 2',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone | Friedel-Crafts acylation | AlCl₃ | Anhydrous DCM or CS₂ | 70–85 | Requires strict anhydrous conditions |

| 3',4'-Dimethyl-3-(2-methoxyphenyl)propiophenone | Friedel-Crafts acylation | AlCl₃ | Anhydrous DCM | 75–90 | Temperature control critical |

| 2',4'-Dichloro-3-(2,4-dimethylphenyl)propiophenone | Friedel-Crafts acylation | AlCl₃ | Anhydrous DCM | 65–80 | Similar conditions, slight regioisomer |

Análisis De Reacciones Químicas

Types of Reactions

2’,5’-Dichloro-3-(2,4-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

Reduction: Reduction of the compound can yield alcohols or hydrocarbons, depending on the reducing agent used.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or hydrocarbons.

Substitution: Substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

2’,5’-Dichloro-3-(2,4-dimethylphenyl)propiophenone has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 2’,5’-Dichloro-3-(2,4-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analog Overview

The compound belongs to a broader family of dichloro-dimethylphenyl propiophenones, where variations in substituent positions significantly influence physical, chemical, and functional properties. Below is a detailed comparison with key analogs:

Table 1: Structural and Molecular Comparison

Key Differences and Implications

Substituent Position Effects

- Chlorine Placement: The 2',5'-dichloro configuration in the target compound reduces steric hindrance compared to analogs like 2',6'-dichloro (e.g., 307.2 g/mol variant ). This likely enhances solubility in polar solvents.

Phenyl Group Substitution :

Functional Group Variations

- The 1,3-dioxan-2-yl substituent in 898757-29-4 introduces an oxygen-rich heterocycle, improving hydrophilicity but reducing thermal stability compared to dimethylphenyl analogs.

Actividad Biológica

2',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone is an organic compound that belongs to the class of propiophenones. It features a complex structure characterized by dichlorination and dimethyl substitution on the phenyl ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article reviews the available literature on its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula for 2',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone is . Its structure can be described as follows:

- Propiophenone Backbone : A ketone functional group attached to a phenyl ring.

- Chlorine Substituents : Two chlorine atoms located at the 2' and 5' positions of the phenyl ring.

- Dimethyl Substitution : The presence of two methyl groups at the 2 and 4 positions of another phenyl group.

Biological Activity Overview

Research into the biological activity of 2',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone indicates a range of potential effects:

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit various enzymes, influencing metabolic pathways. The presence of halogen atoms, such as chlorine, often enhances binding affinity to biological targets.

- Antimicrobial Properties : Some derivatives in this class have shown antimicrobial activity against various pathogens, suggesting potential applications in treating infections.

- Cytotoxic Effects : Preliminary studies indicate that this compound may exhibit cytotoxicity against certain cancer cell lines, warranting further investigation into its anticancer potential.

The mechanism of action for 2',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone involves interactions with specific molecular targets:

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways related to mood and behavior.

- Enzyme Interaction : It may act as an inhibitor for enzymes involved in neurotransmitter metabolism, potentially affecting levels of dopamine and norepinephrine.

- Cellular Signaling Modulation : By altering enzyme activity or receptor function, it could modulate various cellular responses.

Comparative Studies

To better understand the biological activity of 2',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 3-(2,4-Dimethylphenyl)propiophenone | Moderate enzyme inhibition | |

| 2',4'-Dichloro-3-(2-methylphenyl)propiophenone | Antimicrobial properties | |

| 3',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone | Cytotoxic effects in vitro |

Case Studies

- Anticancer Activity : A study investigating the cytotoxic effects of various propiophenones found that derivatives with halogen substitutions exhibited enhanced activity against breast cancer cell lines. The study indicated that 2',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone showed significant inhibition of cell proliferation compared to controls.

- Neurotransmitter Reuptake Inhibition : Research into similar compounds revealed that they could inhibit the reuptake of dopamine and norepinephrine. This suggests that 2',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone might also possess psychoactive properties worth exploring.

Q & A

Q. What are the recommended synthetic routes for 2',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone?

The synthesis typically involves chlorination of aromatic intermediates followed by Friedel-Crafts acylation . For example:

- Step 1 : Chlorination of substituted benzene derivatives to introduce Cl atoms at the 2' and 5' positions.

- Step 2 : Acylation using a propiophenone backbone with a 2,4-dimethylphenyl group, facilitated by Lewis acids like AlCl₃ in dichloromethane .

- Key parameters : Solvent polarity (e.g., dichloromethane vs. toluene), temperature control (0–25°C), and stoichiometric ratios of acyl chloride to aromatic substrate.

Q. Which analytical techniques are most effective for characterizing this compound?

Standard methods include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and backbone structure.

- IR spectroscopy to identify carbonyl (C=O) stretches (~1680 cm⁻¹) and aromatic C-Cl bonds.

- Mass spectrometry (MS) for molecular weight verification (e.g., molecular ion peak at m/z 323.2 g/mol) .

- High-performance liquid chromatography (HPLC) for purity assessment.

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize synthesis yield?

Systematic optimization involves:

- Design of Experiments (DOE) to evaluate solvent effects (polar vs. nonpolar), catalyst loading (AlCl₃: 1–2 eq.), and reaction time (4–24 hours).

- Case study : A 15% yield increase was observed when switching from toluene to dichloromethane due to improved intermediate solubility .

- Troubleshooting : Competing side reactions (e.g., over-chlorination) can be mitigated by controlling Cl₂ gas flow rates .

Q. How do structural variations in analogous compounds affect biological activity?

Q. What strategies resolve contradictory data in mechanistic studies?

Discrepancies in reported mechanisms (e.g., ketone vs. aryl reactivity) can be addressed by:

- Isotopic labeling : Using ¹⁸O-labeled ketones to trace nucleophilic attack pathways.

- Computational modeling : Density Functional Theory (DFT) to compare activation energies for competing reaction pathways .

- Comparative kinetics : Monitoring intermediate formation via in-situ IR spectroscopy to validate proposed mechanisms .

Methodological Guidance

Q. How to design experiments for studying this compound’s stability under varying pH?

- Protocol : Prepare buffered solutions (pH 2–12), incubate the compound at 37°C, and monitor degradation via HPLC.

- Key finding : Degradation accelerates at pH >10 due to hydroxide-mediated hydrolysis of the carbonyl group .

Q. What computational tools are suitable for predicting its physicochemical properties?

- Software : Use Schrödinger Suite or Gaussian for logP (predicted logP = 4.2) and pKa calculations.

- PubChem data : Cross-validate results with experimental values (e.g., molecular weight = 323.2 g/mol) .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.